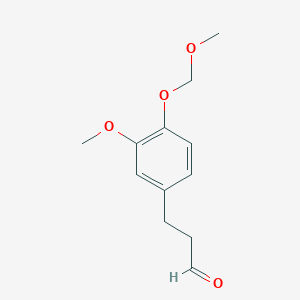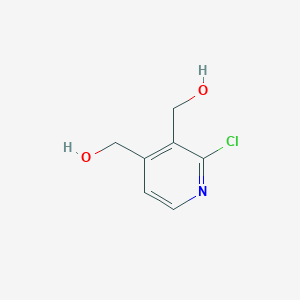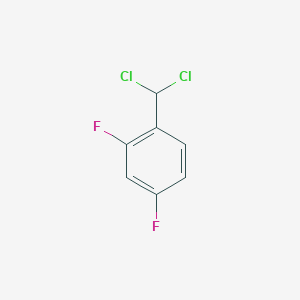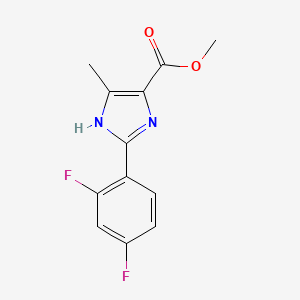
methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the imidazole ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-difluoroaniline and 5-methylimidazole.
Formation of Intermediate: The 2,4-difluoroaniline is reacted with a suitable carboxylating agent to form 2-(2,4-difluorophenyl)-1H-imidazole-4-carboxylic acid.
Esterification: The carboxylic acid intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Pharmacology: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biology: The compound is investigated for its role in modulating biological pathways and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Difluorophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the methyl ester group.
5-Methyl-1H-imidazole-4-carboxylic acid: Similar imidazole core but lacks the difluorophenyl group.
2,4-Difluorophenyl-1H-imidazole: Lacks the carboxylate group.
Uniqueness
Methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the difluorophenyl and methyl ester groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Propiedades
Fórmula molecular |
C12H10F2N2O2 |
|---|---|
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-10(12(17)18-2)16-11(15-6)8-4-3-7(13)5-9(8)14/h3-5H,1-2H3,(H,15,16) |
Clave InChI |
QTWJYWIAAIEGRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2=C(C=C(C=C2)F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13688819.png)
![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)
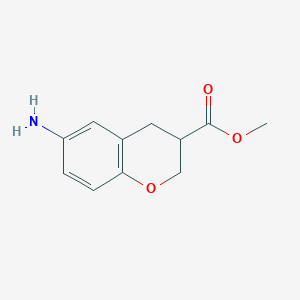
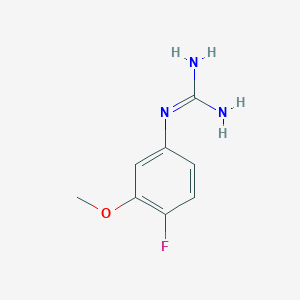
![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)
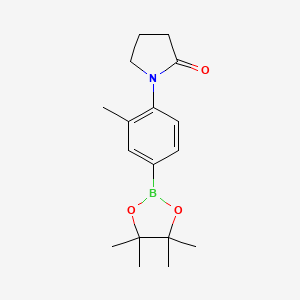
![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
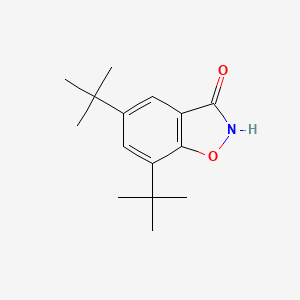
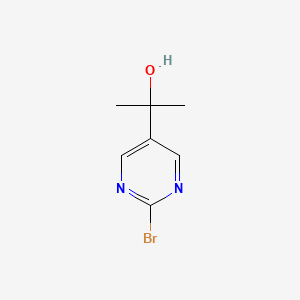
![Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13688862.png)
